
(S)-4-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenoxy)phenol is a synthetic organic compound that belongs to the class of oxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure features a phenyl group attached to an oxazole ring, which is further connected to a phenoxyphenol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenoxy)phenol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Phenoxyphenol Moiety: This step involves the reaction of a phenol derivative with a halogenated phenol under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the oxazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-4,5-dihydrooxazole: A simpler oxazole derivative.
4-Phenoxyphenol: Lacks the oxazole ring but has similar phenolic properties.
4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol: Similar structure but without the phenoxy group.
Uniqueness
(S)-4-(4-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenoxy)phenol is unique due to the combination of the oxazole ring, phenyl group, and phenoxyphenol moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C21H17NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-[4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]phenol |
InChI |
InChI=1S/C21H17NO3/c23-17-8-12-19(13-9-17)25-18-10-6-16(7-11-18)21-22-20(14-24-21)15-4-2-1-3-5-15/h1-13,20,23H,14H2/t20-/m1/s1 |
InChI Key |
INKWZGVBJOSBHK-HXUWFJFHSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=C(C=C2)OC3=CC=C(C=C3)O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=C(C=C2)OC3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


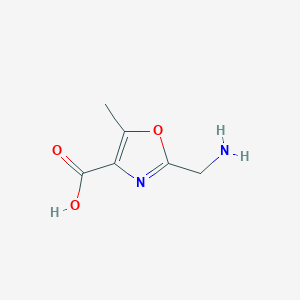

![5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12890606.png)
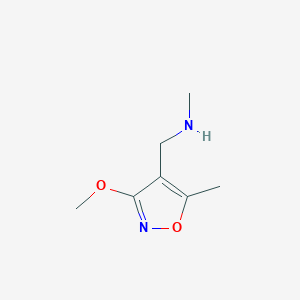
![1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12890611.png)
![4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro-](/img/structure/B12890643.png)
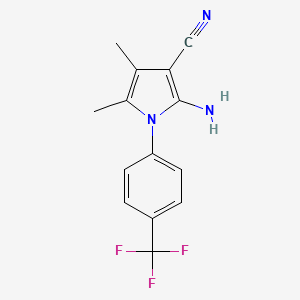

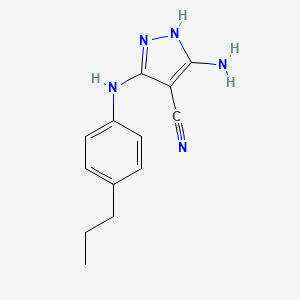
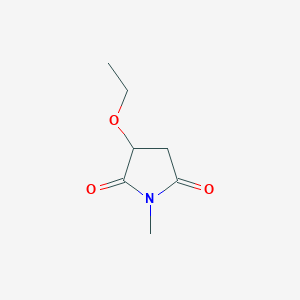

![3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12890672.png)
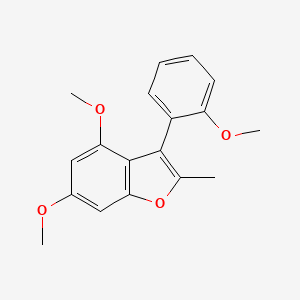
![1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B12890681.png)
